

Tautomerism of 7-Hydroxyimidazo[1,2-a]pyridine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Imidazo[1,2-a]pyridin-7-ol*

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Abstract

The tautomeric behavior of heterocyclic compounds is a critical factor in drug design and development, influencing physicochemical properties such as solubility, lipophilicity, and receptor binding affinity. This guide provides an in-depth analysis of the potential tautomeric forms of 7-hydroxyimidazo[1,2-a]pyridine. While direct experimental data on this specific molecule is limited, this paper draws upon extensive research on analogous hydroxypyridine and related heterocyclic systems to predict and analyze its tautomeric equilibrium. This document outlines the likely tautomers, the experimental methodologies for their characterization, and the computational approaches used to predict their relative stabilities.

Introduction to Tautomerism in Heterocyclic Systems

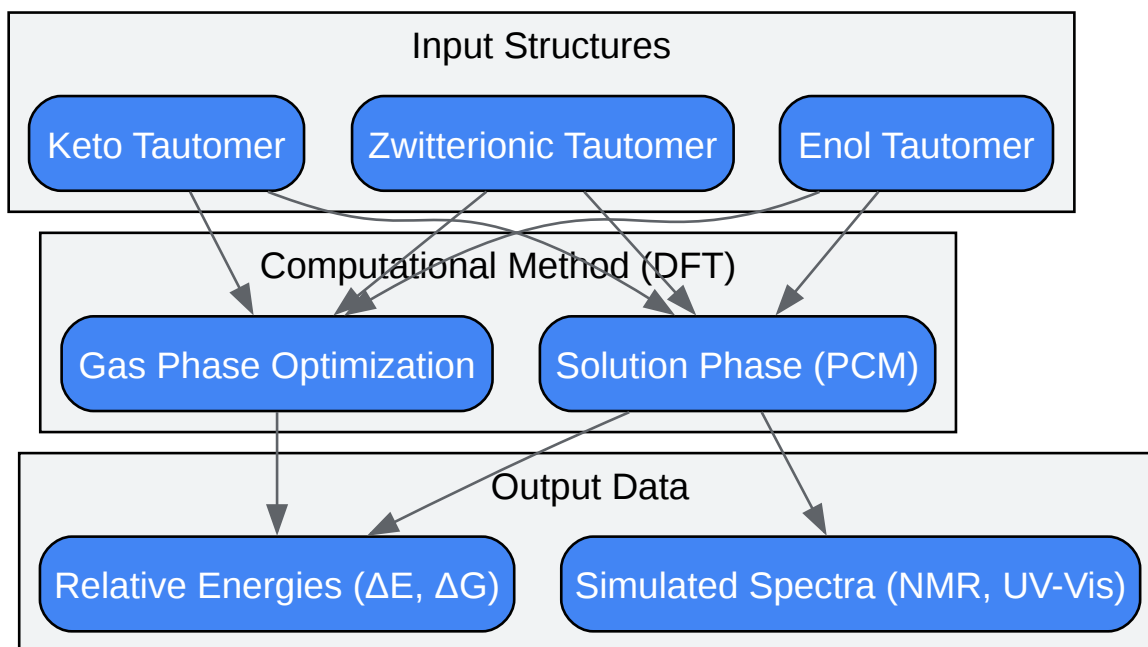
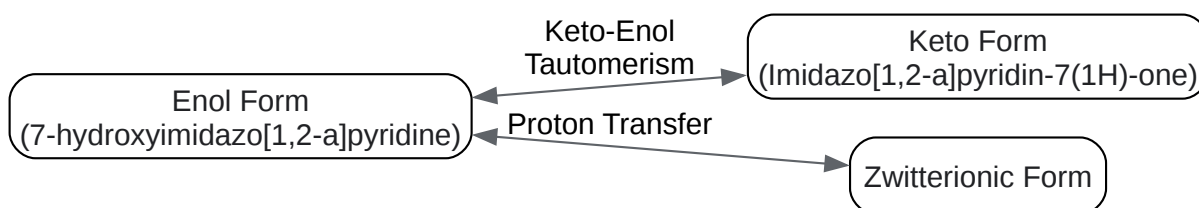
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. This process typically involves the migration of a proton accompanied by a shift of a double bond. For hydroxy-substituted nitrogen-containing heterocycles, the most common forms of tautomerism are keto-enol and, in some cases, zwitterionic forms. The position of the tautomeric equilibrium is highly sensitive to the molecular structure, solvent polarity, pH, and temperature.^[1] Understanding and controlling this equilibrium is paramount in medicinal chemistry, as different tautomers can exhibit distinct biological activities.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.^[2] The introduction of a hydroxyl group at the 7-position introduces the possibility of tautomerism, which can significantly impact its interaction with biological targets.

Potential Tautomeric Forms of 7-Hydroxyimidazo[1,2-a]pyridine

Based on the principles of tautomerism observed in related hydroxypyridines and other heterocyclic systems, 7-hydroxyimidazo[1,2-a]pyridine is predicted to exist in equilibrium between three primary tautomeric forms: the enol form, the keto form, and a zwitterionic form.

- **Enol Tautomer** (7-hydroxyimidazo[1,2-a]pyridine): This is the aromatic hydroxy form.
- **Keto Tautomer** (Imidazo[1,2-a]pyridin-7(1H)-one): This is the non-aromatic keto form resulting from a proton transfer from the hydroxyl group to the nitrogen at position 1.
- **Zwitterionic Tautomer**: This form arises from the protonation of the pyridine nitrogen (N4) by the acidic hydroxyl proton, resulting in a molecule with both a positive and a negative formal charge. The formation and stability of this tautomer are highly dependent on the solvent's ability to stabilize charges.^[3]



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